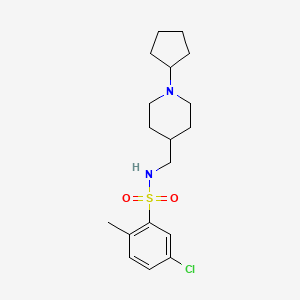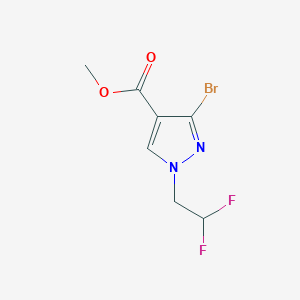
Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. Pyrazoles find applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
- Heterocyclic Systems and Multicomponent Approaches : Incorporating heterocyclic moieties in the synthesis .
Molecular Structure Analysis
The molecular formula of Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is C7H7BrF2N2O2 . Its molecular weight is approximately 269.04 g/mol .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, pyrazoles are often used as scaffolds in the synthesis of bioactive molecules. Their reactivity depends on the substituents attached to the pyrazole ring. Further analysis of specific reactions would require examining relevant literature .
Applications De Recherche Scientifique
Antidiabetic Potential
Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate has shown promise as an antihyperglycemic agent. Research indicated that certain benzyl and pyrazolone derivatives demonstrated significant antihyperglycemic activity in obese, diabetic mice. These compounds were found to reduce plasma glucose levels effectively, and their antidiabetic effects were associated with a robust glucosuria, indicating their potential as a new class of potent antihyperglycemic agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Antinociceptive Activity
Studies have also explored the antinociceptive (pain-relieving) potential of methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate derivatives. One study demonstrated that certain pyrazole compounds have analgesic activity, with one derivative showing significant efficacy in various clinically-relevant pain models in mice, including postoperative, inflammatory, and neuropathic nociception. This antinociception was mediated by κ-opioid receptors, suggesting the compound's role as a novel, potent, orally active, and safe analgesic drug (Trevisan et al., 2013).
Antipyretic Effects
Additionally, certain pyrazoline compounds, including derivatives of methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate, were studied for their antipyretic (fever-reducing) properties. The compounds were effective in reducing lipopolysaccharide-induced fever in mice, suggesting their usefulness as antipyretic agents (Souza et al., 2002).
Propriétés
IUPAC Name |
methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-14-7(13)4-2-12(3-5(9)10)11-6(4)8/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKCMQAYMOLCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
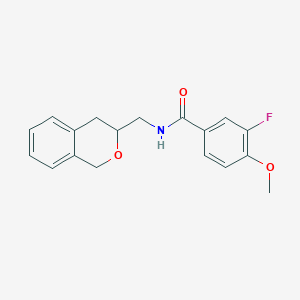
![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)
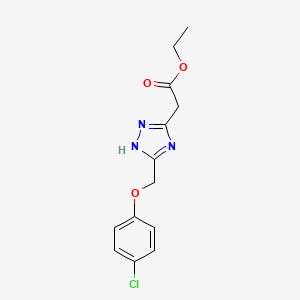

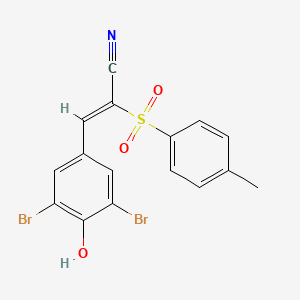
![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)
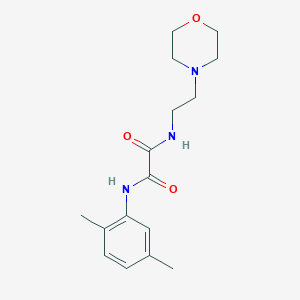
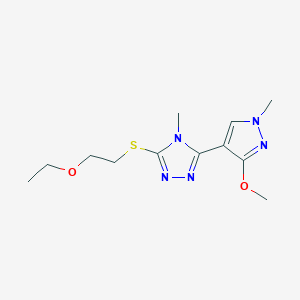

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

